8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
CAS No.:
Cat. No.: VC15156548
Molecular Formula: C27H23FN6O2
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23FN6O2 |
|---|---|
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C27H23FN6O2/c1-17-3-2-4-18(15-17)24-25-29-26(35)22-10-5-19(16-23(22)34(25)31-30-24)27(36)33-13-11-32(12-14-33)21-8-6-20(28)7-9-21/h2-10,15-16,31H,11-14H2,1H3 |
| Standard InChI Key | VAJHVQGZWBHVNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
Introduction
8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)- triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry and pharmacology. It belongs to the quinazolinone class, known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Synthesis Overview
The synthesis of this compound typically involves the formation of the triazole ring, which is crucial for its structure and biological activity. Microwave-assisted synthesis is preferred due to its efficiency and ability to improve yields.
Chemical Reactivity
The compound's chemical reactivity can be explored through various reactions typical for quinazolinone derivatives, including nucleophilic substitutions and cyclization reactions. These reactions are essential for modifying the compound to enhance its biological activity or stability.
Mechanism of Action
Compounds like 8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)- triazolo[1,5-a]quinazolin-5(4H)-one often act as inhibitors or modulators of enzymes involved in cell signaling pathways. They can disrupt cellular processes by binding to active sites on target proteins, leading to altered signaling pathways and potential therapeutic effects.
Potential Applications
Given its quinazolinone structure, this compound has potential applications in various scientific fields, particularly in the development of drugs with anti-cancer and anti-inflammatory properties.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of this compound. These methods provide detailed information about the molecular structure and help in identifying any impurities.
Comparison with Similar Compounds
While specific data on this compound is limited, similar quinazolinone derivatives have shown promising results in biological assays. For instance, compounds with piperazine and aryl sulfoxide moieties have demonstrated potential in inhibiting enzymes and reducing inflammation .
Data Table: Comparison of Similar Compounds
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